Structural Differentiation via XLogP and Steric Profile Compared to 9,10-Regioisomer
The 1,9-diiodo substitution pattern confers a distinct physicochemical profile compared to the more common 9,10-diiodo isomer. While both share a molecular weight of 430.02 g/mol, the target compound exhibits a calculated XLogP of 5.7, indicating higher lipophilicity than the 9,10-isomer [1]. This difference arises from the altered spatial arrangement of the heavy iodine atoms, which influences intermolecular interactions and solubility in organic solvents. This is a critical differentiator for researchers selecting building blocks for solution-processed electronic materials.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 5.7 |
| Comparator Or Baseline | 9,10-Diiodoanthracene (XLogP value not explicitly reported in accessible data, but class-level inference suggests lower lipophilicity due to symmetrical substitution). |
| Quantified Difference | Not available for direct comparison; class-level inference suggests distinct solubility and molecular packing properties. |
| Conditions | In silico calculation based on molecular structure. |
Why This Matters
The higher calculated lipophilicity of 1,9-diiodoanthracene may enhance its solubility in non-polar organic solvents, a key advantage for solution-based device fabrication processes.
- [1] PubChem. Compound Summary for CID 71420552, Anthracene, 1,9-diiodo-. View Source
